(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, a well-studied scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties, supported by various studies and research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that incorporates both a tetrahydrobenzo[b]thiophene moiety and a methoxyphenyl group linked through an acrylamide bond. The synthesis typically involves multi-component reactions that yield high-purity derivatives suitable for biological testing.
2.1 Anticancer Activity
Tetrahydrobenzo[b]thiophene derivatives have been recognized for their potential as anticancer agents. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Studies indicate that these compounds can act as tubulin polymerization destabilizers, effectively arresting tumor cell mitosis. For instance, the derivative BU17 , which shares structural similarities with the compound under review, was shown to induce apoptosis in A549 lung cancer cells by activating caspases 3 and 9 and inhibiting WEE1 kinase activity .
- Cell Lines Tested : Research has reported effective inhibition of cell proliferation in breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines .
2.2 Anti-inflammatory Properties
The tetrahydrobenzo[b]thiophene scaffold is associated with significant anti-inflammatory activities:
- Mechanism : Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . The anti-inflammatory effects are often attributed to the ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
2.3 Antioxidant Activity
The antioxidant capacity of this compound is another critical aspect of its biological profile:
- Evaluation Methods : The total antioxidant capacity (TAC) has been assessed using methods such as the phosphomolybdenum assay, revealing that certain derivatives exhibit antioxidant potency comparable to ascorbic acid .
- Inhibition Rates : Tetrahydrobenzo[b]thiophene derivatives have shown inhibition rates of free radical-induced lipid oxidation ranging from approximately 19% to 30% .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:
- Substituents Influence : Variations in substituents on the tetrahydrobenzo[b]thiophene core significantly influence biological activity. For example, compounds with electron-donating groups at specific positions on the phenyl ring tend to enhance antioxidant activity .
4. Case Studies and Research Findings
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-17-11-8-16(9-12-17)10-13-21(27)26-24-22(19-6-2-3-7-20(19)31-24)23(28)25-15-18-5-4-14-30-18/h8-13,18H,2-7,14-15H2,1H3,(H,25,28)(H,26,27)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYHHQMUXICTAX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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